Isospongiaquinone
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Overview
Description
Isospongiaquinone is a natural product found in Dysidea, Hyrtios, and Dactylospongia metachromia with data available.
Scientific Research Applications
Natural Compound Isolation
Isospongiaquinone has been isolated from various marine sponges. Utkina and Veselova (2004) isolated this compound and a new sesquiterpene quinone, dictyoceratidaquinone, from a dictyoceratidan marine sponge. These compounds, alongside others like ilimaquinone, have been the subject of numerous studies due to their unique chemical structures and potential biological activities (Utkina & Veselova, 2004).
Pharmacological Effects and Bioactivity
This compound and related compounds have been investigated for various biological effects. Liu et al. (2006) isolated sesquiterpene quinone metabolites from the marine sponge Hippospongia sp., including this compound, and evaluated their cytotoxicity on human tumor cell lines and inhibitory effects on starfish oocytes maturation. They found that these compounds displayed significant cytotoxic and inhibitory activities, suggesting potential pharmacological uses (Liu et al., 2006).
Antioxidant Properties
The antioxidant properties of this compound have been explored due to its potential in mitigating oxidative stress-related conditions. Utkina et al. (2004) investigated the ability of this compound and other marine-sponge metabolites to trap free radicals and inhibit lipid oxidation. The study found that certain compounds, including this compound, exhibited noteworthy antioxidant activities, indicating their therapeutic potential in conditions caused or exacerbated by oxidative stress (Utkina et al., 2004).
Effect on Plant Growth
The influence of this compound on the growth of agricultural plants has also been studied. Chaikina et al. (2016) examined the impact of this compound and other merosesquiterpenoids on the root growth of various seedlings. The study revealed that this compound stimulated the root growth of certain seedlings, suggesting a potential role in agricultural applications (Chaikina et al., 2016).
Properties
Molecular Formula |
C22H30O4 |
---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
3-[[(1R,2S,4aS,8aS)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]methyl]-2-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C22H30O4/c1-13-7-6-8-18-21(13,3)10-9-14(2)22(18,4)12-15-19(24)16(23)11-17(26-5)20(15)25/h7,11,14,18,24H,6,8-10,12H2,1-5H3/t14-,18+,21+,22+/m0/s1 |
InChI Key |
LKNAVZKSKJJHQH-YVUMSICPSA-N |
Isomeric SMILES |
C[C@H]1CC[C@]2([C@H]([C@]1(C)CC3=C(C(=O)C=C(C3=O)OC)O)CCC=C2C)C |
Canonical SMILES |
CC1CCC2(C(C1(C)CC3=C(C(=O)C=C(C3=O)OC)O)CCC=C2C)C |
Synonyms |
5-epi-isospongiaquinone isospongiaquinone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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